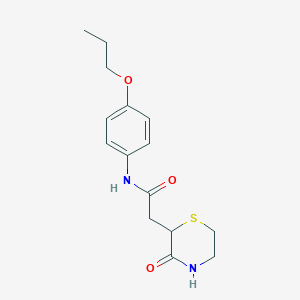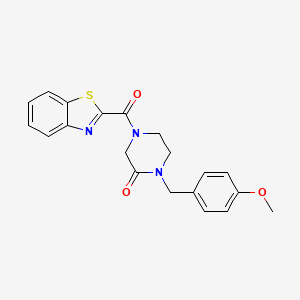![molecular formula C24H21NO3 B4960807 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B4960807.png)
4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone, also known as BMH-21, is a chemical compound that has gained attention for its potential applications in scientific research. BMH-21 is a small molecule inhibitor of the DNA repair protein RAD51, which plays a critical role in the repair of double-stranded DNA breaks. Inhibition of RAD51 has been shown to sensitize cancer cells to radiation and chemotherapy, making BMH-21 a promising candidate for cancer therapy.
Mechanism of Action
4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone works by inhibiting the activity of RAD51, a protein that plays a critical role in the repair of double-stranded DNA breaks. RAD51 is overexpressed in many cancer cells, making them more resistant to radiation and chemotherapy. Inhibition of RAD51 with 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone sensitizes cancer cells to these treatments, leading to increased cell death.
Biochemical and Physiological Effects:
4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone has been shown to have a range of biochemical and physiological effects. In addition to inhibiting RAD51, 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone has been shown to induce DNA damage and cell cycle arrest in cancer cells. 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone has also been shown to modulate the expression of genes involved in DNA repair and apoptosis, suggesting that it may have multiple mechanisms of action.
Advantages and Limitations for Lab Experiments
4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone has several advantages for use in scientific research. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for high-throughput screening assays. 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone has also been shown to have low toxicity in normal cells, suggesting that it may have a favorable safety profile for use in cancer therapy.
However, there are also limitations to the use of 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its effects on DNA repair and other cellular processes. Additionally, the efficacy of 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone may vary depending on the type of cancer being studied, and more research is needed to determine its potential applications in different cancer types.
Future Directions
There are several future directions for research on 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone. One area of interest is the development of combination therapies that incorporate 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone with other cancer treatments, such as radiation and chemotherapy. This approach may enhance the efficacy of these treatments and overcome resistance in cancer cells.
Another area of interest is the development of more potent and selective RAD51 inhibitors. 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone is a promising candidate, but further optimization may be needed to improve its efficacy and reduce off-target effects.
Finally, more research is needed to understand the mechanism of action of 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone and its effects on DNA repair and other cellular processes. This knowledge may lead to the development of new cancer therapies that target RAD51 and other DNA repair proteins.
Synthesis Methods
The synthesis of 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone involves several steps, starting with the reaction of 4-bromo-1-biphenyl with 4-morpholinecarboxylic acid to form 4-bromo-1-biphenyl-4-carboxylic acid. This intermediate is then reacted with 2-(4-aminophenyl)benzoic acid to form the desired product, 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone. The synthesis of 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone has been optimized for high yield and purity, making it suitable for use in scientific research.
Scientific Research Applications
4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone has been extensively studied for its potential applications in cancer therapy. In preclinical studies, 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone has been shown to sensitize cancer cells to radiation and chemotherapy, leading to increased cell death. 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have therapeutic potential for a range of cancer types.
properties
IUPAC Name |
[2-(morpholine-4-carbonyl)phenyl]-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3/c26-23(20-12-10-19(11-13-20)18-6-2-1-3-7-18)21-8-4-5-9-22(21)24(27)25-14-16-28-17-15-25/h1-13H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXALPPACEWUANG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4960728.png)
![3-[1-(2-chlorobenzoyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide](/img/structure/B4960736.png)
![cyclohexyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4960750.png)
![2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine](/img/structure/B4960762.png)
![4-methoxy-N-(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4960765.png)
![methyl 3-{[(5-butyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4960769.png)


![2-({[3,5-bis(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)-6-nitrobenzoic acid](/img/structure/B4960790.png)
![3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B4960801.png)
![1-(benzyloxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4960806.png)
![3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine](/img/structure/B4960814.png)
![1-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B4960820.png)
![5-[5-(2-chloro-6-fluorobenzyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4960827.png)